molecular formula C23H33N3O2 B2385952 4-butoxy-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide CAS No. 946345-25-1

4-butoxy-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide

Cat. No.: B2385952
CAS No.: 946345-25-1
M. Wt: 383.536
InChI Key: QSQORAKFPTUFHM-UHFFFAOYSA-N
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Description

4-butoxy-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide is a chemical compound for research and development purposes. The specific biological activity, mechanism of action, and primary research applications for this compound are areas of active investigation and are not yet fully characterized in the public scientific literature. Compounds with benzamide scaffolds and dimethylamino functional groups are of significant interest in medicinal chemistry and are investigated for a wide range of potential applications, as similar structures have been explored in various therapeutic areas . This product is intended for use by qualified researchers in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Handle all chemicals with appropriate safety precautions. Researchers are encouraged to consult the available safety data sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

4-butoxy-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2/c1-6-7-16-28-21-14-10-19(11-15-21)23(27)24-17-22(26(4)5)18-8-12-20(13-9-18)25(2)3/h8-15,22H,6-7,16-17H2,1-5H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQORAKFPTUFHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of Dimethylamino Groups: The dimethylamino groups can be introduced through nucleophilic substitution reactions using dimethylamine.

    Coupling Reactions: The final step involves coupling the benzamide core with the dimethylamino-substituted phenyl ethyl group under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-butoxy-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s butoxy group and dual dimethylamino substituents likely increase its logP (~1.5) compared to the morpholine-containing analog (logP 0.85) . However, piperazine or pyrrolidine substituents (e.g., in ) further elevate logP due to reduced polarity. Electron-donating dimethylamino groups enhance solubility in polar solvents but may reduce membrane permeability compared to halogenated analogs (e.g., 2-chloro substitution in ).

In contrast, morpholine () or piperazine () substituents introduce heterocyclic rigidity, altering conformational flexibility.

Reactivity and Functional Group Influence

  • Amide Bond Stability : The benzamide core is common across analogs, but substituents like butoxy (target compound) or isopropoxy () influence electronic effects on the amide carbonyl, altering hydrolysis rates.
  • Dimethylamino Reactivity: Ethyl 4-(dimethylamino) benzoate derivatives (as in ) exhibit higher reactivity in polymerization initiator systems compared to methacrylate-based amines, suggesting that para-substituted dimethylamino groups enhance electron donation.

Pharmacological and Material Science Implications

  • Screening Compounds : Analogs like G500-0482 () and G500-0126 () are used in drug discovery, indicating that the target compound’s structure may be optimized for receptor binding (e.g., GPCRs or kinases).

Biological Activity

4-butoxy-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide is an organic compound that has garnered attention for its potential biological activities. This compound features a complex structure with multiple functional groups, which may contribute to its interactions with biological systems. Understanding its biological activity is essential for exploring potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C23H33N3O2. The compound contains a benzamide core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC23H33N3O2
Molecular Weight393.53 g/mol
IUPAC NameThis compound
CAS Number946345-25-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate the activity of certain receptors and enzymes, potentially influencing pathways related to cell proliferation and apoptosis.

Potential Targets

  • Receptors : The compound may bind to various receptors, affecting signal transduction pathways.
  • Enzymes : It could inhibit or activate enzymes involved in metabolic processes.

Anticancer Activity

Research has indicated that benzamide derivatives, including this compound, exhibit anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. For instance, studies on similar compounds have shown effective inhibition of cell growth in various cancer cell lines, including breast and lung cancer models .

Case Study:
A study involving the synthesis of related benzamide derivatives demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism was linked to the induction of apoptosis through the modulation of Bcl-2 family proteins .

Antiviral Activity

In the context of viral infections, compounds structurally similar to this compound have been investigated for their ability to inhibit viral replication. Specifically, benzamide derivatives have shown promise against hepatitis B virus (HBV), with mechanisms involving disruption of viral nucleocapsid assembly.

Research Findings:

  • Compounds demonstrated a reduction in HBV DNA levels in infected cells.
  • The mechanism involved binding to the HBV core protein, preventing proper assembly of the viral capsid.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
4-butoxy-N-[2-(dimethylamino)-2-phenyl-ethyl]benzamideAnticancerEffective against various cancer types
Benzamide RibosideAntitumorInhibits dihydrofolate reductase (DHFR)
Other Benzamide DerivativesAntiviralEffective against HBV

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-butoxy-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically employs coupling agents such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst. Optimization includes solvent selection (e.g., dimethylformamide for solubility) and temperature control (reflux conditions). Reaction progress can be monitored via thin-layer chromatography (TLC), and purity is validated using High-Performance Liquid Chromatography (HPLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?

  • Methodology :

  • 1H/13C NMR : Identify dimethylamino groups (δ ~2.2–2.5 ppm for –N(CH₃)₂ protons) and benzamide protons (δ ~7.5–8.0 ppm for aromatic protons).
  • IR Spectroscopy : Confirm the amide C=O stretch (ν ~1650–1680 cm⁻¹).
  • Mass Spectrometry : Validate the molecular ion peak (e.g., ESI-MS for accurate mass).
    Cross-referencing with PubChem data for analogous benzamide derivatives ensures accuracy .

Q. What safety precautions are necessary when handling this compound during synthesis?

  • Methodology : Conduct a hazard analysis for reagents like dichloromethane and dimethylformamide. Use personal protective equipment (PPE), fume hoods, and Ames testing to assess mutagenicity. Stability studies (e.g., differential scanning calorimetry) are recommended due to decomposition risks under heat .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodology :

  • Differential Scanning Calorimetry (DSC) : Accurately determine melting points and thermal stability.
  • 2D NMR Techniques (COSY, HSQC) : Resolve overlapping signals in complex spectra.
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT) predictions .

Q. What in vitro assays are suitable for evaluating its pharmacological potential, considering its structural features?

  • Methodology :

  • Enzyme Inhibition Assays : Target kinases or receptors linked to dimethylamino-substituted analogs (e.g., benzothiazole derivatives in ).
  • Fluorescence Polarization : Quantify ligand-receptor binding affinity.
  • Cytotoxicity Screening : Use cancer cell lines (e.g., MTT assay) to assess antiproliferative activity .

Q. How to design structure-activity relationship (SAR) studies to explore the role of the butoxy and dimethylamino groups?

  • Methodology :

  • Analog Synthesis : Modify the butoxy chain length (e.g., ethoxy vs. propoxy) and dimethylamino substitution patterns.
  • Bioactivity Profiling : Compare IC₅₀ values in enzyme inhibition or cell-based assays.
  • Molecular Docking : Predict interactions with target proteins (e.g., using AutoDock Vina) to rationalize SAR trends .

Q. How can researchers validate the purity of this compound, and what analytical methods ensure batch-to-batch consistency?

  • Methodology :

  • HPLC-UV/Vis : Establish a validated method with a reference standard (≥95% purity).
  • Elemental Analysis : Confirm C, H, N content (±0.4% deviation).
  • Stability Studies : Assess degradation under accelerated conditions (40°C/75% RH) per ICH guidelines .

Data Analysis and Experimental Design

Q. What strategies mitigate solubility challenges in preclinical formulations of this compound?

  • Methodology :

  • Solubility Screening : Test in DMSO, PBS (pH 7.4), and lipid-based vehicles.
  • Nanocarrier Systems : Use liposomes or cyclodextrins to enhance bioavailability.
  • pH Stability Studies : Monitor degradation via HPLC under simulated physiological conditions .

Q. How can contradictory biological activity data from different assays be reconciled?

  • Methodology :

  • Assay Standardization : Use positive controls (e.g., known inhibitors) across platforms.
  • Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀) in triplicate.
  • Off-Target Profiling : Screen against unrelated targets to rule out nonspecific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.